9AzNue5Ac

Übersicht

Beschreibung

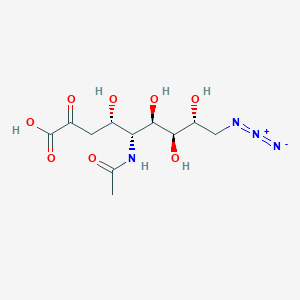

9-azido-9-deoxy-N-acetylneuraminic acid, commonly known as 9AzNue5Ac, is a Neu5Ac analogue where the 9-hydroxyl group is substituted with an azide group. This compound is widely used in click chemistry and metabolic labeling of glycans. It can be metabolized and incorporated into sialoglycans in living cells and mice, making it a valuable tool for studying sialic acid biology .

Wirkmechanismus

Target of Action

The primary target of 9AzNue5Ac, also known as 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid, is sialoglycans . Sialoglycans are a type of glycan that play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen invasion .

Mode of Action

This compound is a click chemistry reagent and a Neu5Ac analogue . The compound interacts with its targets (sialoglycans) by being metabolized and incorporated into them . This interaction results in the modification of the sialoglycans, thereby affecting their function .

Biochemical Pathways

Given that sialoglycans are involved in various biological processes, it can be inferred that this compound could potentially affect multiple pathways related to cell-cell communication, immune response, and pathogen invasion .

Pharmacokinetics

It is known that the compound can be metabolized and incorporated into sialoglycans in living cells and mice . This suggests that the compound has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of sialoglycans . By incorporating into sialoglycans, this compound can potentially alter their function and subsequently affect the biological processes in which they are involved .

Biochemische Analyse

Biochemical Properties

5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid is involved in several biochemical reactions. It acts as a substrate for enzymes such as N-Acetylneuraminate synthase and CTP:CMP-N-acetylneuraminate cytidylyl-transferase . These enzymes are crucial in the biosynthesis of sialic acids, which are essential for various biological processes. The compound’s azido group allows it to participate in click chemistry reactions, making it useful for labeling and tracking biomolecules in biochemical studies.

Cellular Effects

5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid influences various cellular processes. It can affect cell signaling pathways by modifying the sialylation patterns on cell surface glycoproteins and glycolipids. This modification can alter cell-cell interactions, immune responses, and pathogen recognition. Additionally, the compound can impact gene expression and cellular metabolism by interacting with specific enzymes and proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid involves its binding interactions with enzymes and proteins. The compound can inhibit or activate enzymes such as sialidases and sialyltransferases, which are involved in the metabolism of sialic acids. These interactions can lead to changes in gene expression and cellular function. The azido group in the compound allows it to form covalent bonds with target biomolecules, facilitating its use in biochemical assays and studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid can change over time. The compound’s stability and degradation depend on factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell signaling and metabolism

Dosage Effects in Animal Models

The effects of 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At high doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are essential for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid is involved in metabolic pathways related to sialic acid biosynthesis and metabolism. It interacts with enzymes such as N-Acetylneuraminate synthase and CTP:CMP-N-acetylneuraminate cytidylyl-transferase, which are crucial for the production and modification of sialic acids . These interactions can affect metabolic flux and the levels of various metabolites in cells.

Transport and Distribution

Within cells and tissues, 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution can influence its activity and function, making it important to understand its transport mechanisms.

Subcellular Localization

The subcellular localization of 5-Acetamido-9-azido-3,5,9-trideoxy-D-glycero-D-galacto-2-nonulosonic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, such as the Golgi apparatus or lysosomes. The localization can affect the compound’s activity and function, influencing its interactions with other biomolecules and its role in cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-azido-9-deoxy-N-acetylneuraminic acid involves the substitution of the 9-hydroxyl group of Neu5Ac with an azide group. This can be achieved through a series of chemical reactions, including protection and deprotection steps, azidation, and purification processes. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of 9-azido-9-deoxy-N-acetylneuraminic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

9-azido-9-deoxy-N-acetylneuraminic acid undergoes several types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.

Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with a strained alkyne group, such as DBCO or BCN, without the need for a catalyst.

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.

SPAAC: Does not require a catalyst but involves strained alkyne reagents like DBCO or BCN.

Major Products Formed

The major products formed from these reactions are triazole-linked compounds, which are useful in various applications such as bioconjugation and molecular labeling .

Wissenschaftliche Forschungsanwendungen

Click Chemistry

9AzNue5Ac is extensively used in click chemistry for synthesizing complex molecules. The azide group allows for bioorthogonal reactions with alkyne-containing compounds, facilitating the creation of triazole-linked bioconjugates, which are essential in various biochemical assays and studies.

Metabolic Labeling of Glycans

This compound is a powerful tool for metabolic labeling of glycans. It can be incorporated into sialoglycans within living cells and animal models, enabling researchers to study cell-surface sialoglycans and perform glycoproteomic profiling. This application is crucial for understanding cellular interactions and functions involving sialic acids .

Biochemical Pathways Investigation

This compound plays a role in studying biochemical pathways related to cell-cell communication, immune responses, and pathogen interactions. By modifying sialylation patterns on glycoproteins and glycolipids, it can influence various cellular processes such as signaling pathways and gene expression .

Medical Diagnostics and Therapeutics

In the medical field, this compound is being explored for its potential in developing diagnostic tools and therapeutic agents targeting sialic acid-containing biomolecules. Its ability to label specific biomolecules can aid in the identification of disease markers and the development of targeted therapies .

Case Study 1: Visualization of Sialoglycans

In a study published by Vector Laboratories, researchers utilized this compound to visualize cell-surface sialoglycans through click-labeling with fluorophores. This approach allowed for detailed imaging of glycan distribution on cell surfaces, providing insights into their roles in cellular interactions and signaling mechanisms .

Case Study 2: Impact on Immune Responses

Another investigation demonstrated that the incorporation of this compound into cell-surface sialoglycans influenced immune responses by modulating interactions between immune cells and pathogens. The study highlighted its potential as a tool for understanding immune evasion mechanisms employed by various pathogens.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Neu5Ac (N-acetylneuraminic acid): The parent compound of 9-azido-9-deoxy-N-acetylneuraminic acid, with a hydroxyl group at the 9-position instead of an azide.

9-azido-9-deoxy-N-glycolylneuraminic acid: Another sialic acid analogue with an azide group at the 9-position but with a glycolyl group instead of an acetyl group.

Uniqueness

9-azido-9-deoxy-N-acetylneuraminic acid is unique due to its azide group, which allows for bioorthogonal click chemistry reactions. This makes it particularly useful for metabolic labeling and visualization of sialoglycans, providing a powerful tool for studying sialic acid biology .

Biologische Aktivität

9AzNue5Ac, or 9-azido-9-deoxy-N-acetylneuraminic acid, is an analog of sialic acid that has garnered attention for its unique biological activities. This compound has been utilized primarily in the study of sialoglycans and glycoproteomic profiling due to its ability to be metabolically incorporated into cellular structures. This article discusses the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 334.28 g/mol |

| Chemical Composition | C₁₁H₁₈N₄O₈ |

| CAS Number | 76487-51-9 |

| Solubility | DMSO, DMF, DCM, THF, Chloroform |

| Purity | ≥95% (HPLC) |

| Appearance | Slightly grey amorphous solid |

| Storage Conditions | -20°C |

Biological Mechanisms

The biological activity of this compound is largely attributed to its incorporation into sialoglycans on cell surfaces. This process is facilitated by metabolic labeling, allowing researchers to visualize and analyze glycan structures through click chemistry techniques. The azide group in this compound enables specific labeling with fluorophores or affinity tags, making it a valuable tool in glycoproteomic studies.

- Metabolic Incorporation : this compound can be metabolized by living cells and incorporated into sialoglycans.

- Visualization : The azide group allows for click chemistry reactions, enabling the tagging of sialoglycans for visualization under fluorescence microscopy.

- Profiling : It aids in glycoproteomic profiling by providing insights into the composition and structure of glycoproteins in various biological contexts.

Case Studies

Several studies have highlighted the applications and implications of using this compound in biological research:

-

Glycan Profiling in Cancer Research :

In a study exploring the role of sialic acids in cancer progression, researchers utilized this compound to label cancer cell lines. The results indicated altered sialoglycan profiles in malignant cells compared to normal cells, suggesting a potential biomarker for cancer diagnosis and treatment monitoring. -

Viral Interactions :

Another case study investigated how certain viruses exploit sialic acids on host cells for entry. By incorporating this compound into the host cell surface, researchers were able to track viral binding and entry mechanisms, providing insights into viral pathogenesis and potential therapeutic targets. -

Neuroscience Applications :

Research focusing on neuronal cells demonstrated that this compound could be used to study synaptic interactions mediated by sialoglycans. The incorporation of this compound allowed for visualization of synaptic changes during neuronal development and plasticity.

Research Findings

Recent findings emphasize the versatility of this compound in various fields:

- Sialoglycan Dynamics : Studies have shown that the incorporation of this compound can reveal dynamic changes in sialoglycan expression during cellular responses to stimuli.

- Therapeutic Potential : The ability to manipulate sialic acid pathways using analogs like this compound opens avenues for developing therapeutics targeting diseases associated with aberrant glycosylation patterns.

Eigenschaften

IUPAC Name |

(4S,5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23)/t5-,7+,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMJNJVGOFCOSP-BOHATCBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997862 | |

| Record name | 9-Azido-3,5,9-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76487-51-9 | |

| Record name | 5-Acetamido-9-azido-3,5,9-trideoxyglycerogalacto-2-nonulosonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Azido-3,5,9-trideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.